N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide
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Overview
Description
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to yield the desired compound . The reaction conditions often include stirring the mixture and cooling it to 0–5°C, followed by filtration and drying at 50–60°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s thiazolidinone ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a pyridine ring.
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share the thiazolidinone core but differ in their substituents.
Uniqueness
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide is unique due to the presence of the pyridine ring, which enhances its chemical stability and potential for diverse biological activities. This structural feature distinguishes it from other thiazolidinone derivatives and contributes to its specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H7N3O2S2 |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2S2/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6/h1-4H,5H2,(H,11,14) |
InChI Key |
LDYIHWBJHASUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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